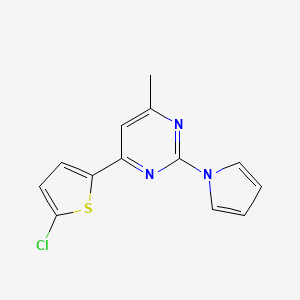

4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

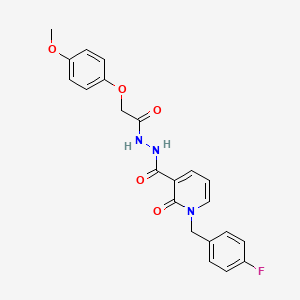

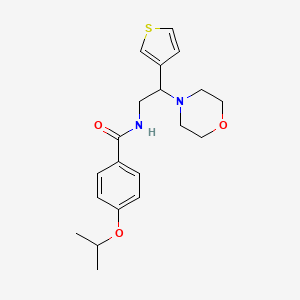

Molecular Structure Analysis

The molecular structure of 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine consists of a pyrimidine ring with a 5-chloro-2-thienyl group and a 1H-pyrrol-1-yl group attached. The chlorine and thienyl substituents contribute to its overall properties and reactivity .

Applications De Recherche Scientifique

Importance of Pyrimidine Derivatives in Research

Synthetic Applications and Bioavailability :Pyrimidine derivatives, including pyrano[2,3-d]pyrimidines, are key precursors in medicinal and pharmaceutical industries. Their broad synthetic applications stem from their bioavailability, making them subjects of intense investigation. Hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, have been employed in synthesizing these scaffolds, highlighting the diverse catalytic methods available for the development of lead molecules (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Applications :Pyrimidine derivatives have been utilized as exquisite sensing materials in the design of optical sensors due to their ability to form coordination and hydrogen bonds. Their biological and medicinal applications further underscore their versatility. This highlights the compound's potential in developing materials for biomedical sensing applications (Jindal & Kaur, 2021).

Influence on Tautomeric Equilibria :The tautomeric equilibria of purine and pyrimidine bases, essential components of nucleic acids, can be significantly influenced by molecular interactions. This understanding is crucial for elucidating the biological implications of pyrimidine derivatives, including their role in spontaneous mutations and the development of novel therapeutic agents (Person et al., 1989).

Anti-inflammatory and Anticancer Properties :Research has emphasized the synthesis and anti-inflammatory activities of pyrimidine derivatives, underscoring their potential as leads for anti-inflammatory drugs. Similarly, their anticancer properties have been documented, with numerous pyrimidine-based scaffolds displaying potent cell-killing effects through various mechanisms, which indicates their potential to interact with diverse biological targets (Rashid et al., 2021; Kaur et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-(5-chlorothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c1-9-8-10(11-4-5-12(14)18-11)16-13(15-9)17-6-2-3-7-17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAVVDUHDDFSBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2578669.png)

![7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide](/img/structure/B2578671.png)

![5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2578675.png)

![2-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2578678.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2578682.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide](/img/structure/B2578685.png)